2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone
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Overview
Description
2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two chlorophenyl groups attached to a piperazine ring, which is further connected to a ketone group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone typically involves the reaction of 2-chlorobenzoyl chloride with 4-(4-chlorophenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as dichloromethane or toluene can facilitate the reaction by dissolving the reactants and products efficiently. Additionally, the reaction can be monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with potential antipsychotic, antidepressant, and anxiolytic activities.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an antagonist or agonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A piperazine derivative used as an antihistamine.
Hydroxyzine: Another piperazine derivative with sedative and anxiolytic properties.
Aripiprazole: An antipsychotic drug that contains a piperazine moiety.
Uniqueness
2-Chlorophenyl 4-(4-chlorophenyl)piperazinyl ketone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorophenyl groups enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. This makes it a valuable compound in the design and development of new therapeutic agents.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJAKDVDUBDVKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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